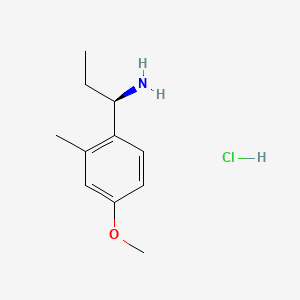

(R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride

Description

Historical Context of Chiral Phenethylamine Derivatives in Medicinal Chemistry

Chiral phenethylamines have played a pivotal role in drug discovery due to their ability to interact with monoamine receptors and transporters. Early work on compounds like phenethylamine itself revealed its role as a trace amine-associated receptor 1 (TAAR1) agonist and monoamine modulator. The discovery of substituted phenethylamines, such as amphetamine and para-methoxyamphetamine (PMA), further demonstrated how structural modifications could enhance specificity for serotonin, dopamine, or norepinephrine systems.

The emergence of enantiomerically pure derivatives, such as (R)-α-phenylethylamine (α-PEA), marked a turning point in asymmetric synthesis and receptor targeting. For example, α-PEA’s utility as a chiral auxiliary enabled the resolution of racemic mixtures in drug development, underscoring the pharmacological relevance of stereochemistry. Modern derivatives, including (R)-1-(4-methoxy-2-methylphenyl)propan-1-amine, build upon this legacy by incorporating substituents that fine-tune interactions with G-protein-coupled receptors (GPCRs) and monoamine transporters.

Structural Significance of the Methoxy-Methyl Substitution Pattern

The 4-methoxy and 2-methyl groups on the phenyl ring confer distinct electronic and steric properties. Methoxy substituents, particularly at the para position, are known to enhance serotonin receptor affinity by donating electron density through resonance effects. For instance, para-methoxyamphetamine (PMA) exhibits selective serotonin reuptake inhibition and monoamine oxidase A (MAO-A) inhibition, attributed partly to its methoxy group. Similarly, the 2-methyl group introduces steric hindrance, potentially reducing off-target interactions while stabilizing preferred conformations.

Comparative studies of substituted amphetamines reveal how substituent positioning affects activity:

This substitution pattern likely enhances the compound’s ability to interact with both serotonin and dopamine transporters, as seen in structurally related agents like 4-methylmethamphetamine (4-MMA).

Positional Isomerism Considerations in Aromatic Amine Pharmacology

Positional isomerism profoundly influences the pharmacological profiles of aromatic amines. For example, shifting the methoxy group from the para to the meta position in PMA analogs reduces serotonin-releasing activity while increasing norepinephrine effects. Similarly, 3-methoxyamphetamine shows greater potency at norepinephrine transporters compared to its 4-methoxy counterpart.

In the case of (R)-1-(4-methoxy-2-methylphenyl)propan-1-amine, the 2-methyl group may mitigate steric clashes observed in ortho-substituted analogs, thereby preserving affinity for TAAR1 or dopamine receptors. The interplay between the 4-methoxy and 2-methyl groups creates a unique pharmacophore, potentially enabling simultaneous interactions with multiple targets, such as TAAR1 and sigma receptors, as observed in other 2-phenethylamine derivatives.

Properties

Molecular Formula |

C11H18ClNO |

|---|---|

Molecular Weight |

215.72 g/mol |

IUPAC Name |

(1R)-1-(4-methoxy-2-methylphenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-4-11(12)10-6-5-9(13-3)7-8(10)2;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1 |

InChI Key |

CDOQOYXFSYZXOW-RFVHGSKJSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=C(C=C1)OC)C)N.Cl |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)OC)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | (R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride |

| Molecular Formula | C11H18ClNO |

| IUPAC Name | (R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride |

| InChI Key | CDOQOYXFSYZXOW-RFVHGSKJSA-N |

| Physical Form | Solid |

| Purity | ≥95% |

| Storage Temperature | Room temperature, inert atmosphere |

| Hazard Statements | H315, H319, H335 |

| Signal Word | Warning |

Preparation Methods Analysis

Overview

The preparation of (R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride typically involves asymmetric synthesis routes starting from substituted acetophenone derivatives. The synthesis is designed to achieve high enantiomeric purity (>99%) and avoid hazardous reagents, making it suitable for commercial scale production. The key synthetic strategy involves:

- Formation of an imine intermediate via condensation of 4-methoxy-2-methylacetophenone with a chiral amine.

- Catalytic hydrogenation of the imine to the corresponding chiral amine.

- Salt formation with hydrochloric acid to obtain the hydrochloride salt.

Detailed Synthetic Route

The following steps describe the preparation of the (R)-enantiomer hydrochloride salt, adapted from a patented improved process for chiral amine synthesis:

Step 1: Formation of Imine Intermediate

- Reactants: 4-methoxy-2-methylacetophenone and (R)-(+)-α-methylbenzylamine.

- Conditions: Reflux in toluene with catalytic p-toluenesulfonic acid for 10-12 hours.

- Water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

- Workup: The reaction mixture is cooled and washed sequentially with 10% sodium carbonate solution and brine.

- Outcome: The imine intermediate (an (R)-[1-(4-methoxy-2-methylphenyl)-ethylidene]-(1-phenylethyl)amine) is obtained as a syrup.

Step 2: Catalytic Hydrogenation

- The imine intermediate is dissolved in ethyl acetate and subjected to hydrogenation with 10% palladium on carbon catalyst under hydrogen atmosphere at 35-55°C for 10-12 hours.

- After completion, the catalyst is filtered off, and the filtrate is concentrated.

- The crude amine is treated with p-toluenesulfonic acid to form a crystalline salt, which is isolated by filtration.

Step 3: Free Base Extraction and Final Salt Formation

- The crystalline salt is suspended in water, basified with 10% sodium hydroxide, and extracted with methylene chloride.

- The organic layers are dried and concentrated to yield the free base of the chiral amine.

- The free base is then dissolved in methanol and hydrogenated again with Pd/C catalyst under similar conditions to ensure complete reduction.

- Finally, the crude amine is treated with isopropanol and hydrochloric acid to form the hydrochloride salt.

- Crystallization from ethyl acetate yields the pure (R)-1-(4-methoxy-2-methylphenyl)propan-1-amine hydrochloride as a white crystalline solid.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Imine formation | 4-methoxy-2-methylacetophenone, (R)-α-methylbenzylamine, p-TsOH, toluene, reflux, Dean-Stark trap | (R)-Imine intermediate |

| 2 | Catalytic hydrogenation | 10% Pd/C, H2 atmosphere, ethyl acetate, 35-55°C | (R)-Chiral amine p-TsOH salt |

| 3 | Free base extraction | NaOH, water, methylene chloride | Free base of (R)-chiral amine |

| 4 | Final salt formation | 10% Pd/C, H2, methanol, isopropanol, HCl, crystallization | (R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride |

Analytical Data Supporting Preparation

The following analytical techniques confirm the identity, purity, and stereochemistry of the compound:

| Analytical Method | Details |

|---|---|

| Optical Rotation | $$[α]_D^{25} = +79^\circ$$ (c=0.25 in MeOH), confirming (R)-configuration |

| Chiral HPLC | Enantiomeric purity >99% |

| IR Spectroscopy | Characteristic peaks at 3006, 2837, 1613, 1586, 1518 cm⁻¹ indicating functional groups |

| $$^{1}H$$-NMR | Signals consistent with aromatic, methoxy, methyl, and amine protons |

| $$^{13}C$$-NMR | Chemical shifts matching expected carbons in aromatic and aliphatic regions |

| Mass Spectrometry | Molecular ion peak consistent with C11H18ClNO |

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.

Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Impact Analysis:

- Methoxy Group (4-OCH₃) : Enhances lipophilicity and π-π stacking interactions with aromatic receptors. Absence in analogs (e.g., p-tolyl derivatives) reduces polarity .

- Ethyl vs. Methyl : Ethyl substituents (e.g., 4-CH₂CH₃) introduce steric hindrance, affecting binding pocket compatibility .

Physicochemical Properties

- Solubility: The methoxy group in the parent compound improves water solubility compared to non-polar analogs like (R)-1-(4-ethylphenyl)propan-1-amine HCl .

- Melting Point : Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl) exhibit higher melting points due to stronger intermolecular forces .

- Chiral Purity : Enantiomeric excess (ee) of ≥95% is reported for (R)-configured analogs, critical for avoiding off-target effects .

Pharmacological and Biochemical Data

- Receptor Affinity : Fluorinated analogs (e.g., 4-F derivatives) show higher affinity for serotonin and adrenergic receptors due to electronegative interactions .

- Metabolic Stability : Methoxy-containing compounds exhibit slower hepatic clearance compared to ethyl or methyl derivatives .

- Toxicity : Branched analogs (e.g., 2-methylpropan-1-amine derivatives) demonstrate reduced cytotoxicity in vitro compared to linear-chain amines .

Q & A

Q. What are the optimal synthetic routes for (R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride?

- Methodological Answer : The compound is synthesized via enantioselective methods such as asymmetric hydrogenation or resolution of racemic mixtures using chiral auxiliaries. Key steps include:

- Chiral resolution : Use of (R)- or (S)-specific catalysts (e.g., Ru-BINAP complexes) to ensure enantiomeric purity .

- Protection/deprotection : Methoxy and methyl groups on the phenyl ring require protection during amine formation to prevent side reactions .

- Final salt formation : Reaction with HCl in anhydrous ethanol yields the hydrochloride salt, confirmed by melting point (170–172°C) and X-ray crystallography .

Q. How is the compound’s structural integrity validated in research settings?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, methyl at C2) .

- Chiral HPLC : To verify enantiomeric excess (>99% for pharmacologically active (R)-enantiomer) .

- Mass spectrometry : ESI-MS for molecular weight confirmation (C₁₁H₁₆ClNO; calc. 201.69 g/mol) .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies often arise from:

- Stereochemical impurities : Validate enantiomeric purity using chiral analytical methods (e.g., polarimetry, CD spectroscopy) .

- Assay variability : Standardize receptor-binding assays (e.g., serotonin 5-HT₂A affinity studies) across labs with positive controls .

- Metabolic interference : Use hepatocyte stability assays to rule out rapid degradation in vitro .

Q. What strategies improve the compound’s receptor subtype selectivity in neurological studies?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify substituents on the phenyl ring (e.g., replace 4-methoxy with 4-ethoxy) to enhance dopamine D₂ vs. 5-HT₂A selectivity .

- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding poses and optimize steric interactions .

- In vivo microdialysis : Measure neurotransmitter release in rodent brains to correlate selectivity with functional outcomes .

Q. How can enantiomeric excess be quantified during scale-up synthesis?

- Methodological Answer :

- Chiral stationary phases : Use HPLC columns like Chiralpak IA or IB for baseline separation of (R)- and (S)-enantiomers .

- NMR with chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals in ¹H NMR .

- Circular dichroism (CD) : Monitor Cotton effects at 220–260 nm for quantitative analysis .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results?

- Analysis :

- Purity differences : Commercial samples may contain residual solvents (e.g., DCM) that skew MTT assay results. Always repurify via recrystallization .

- Cell line variability : NIH/3T3 fibroblasts show higher IC₅₀ (120 µM) vs. HEK293 (75 µM) due to metabolic enzyme expression .

- Apoptosis vs. necrosis : Use Annexin V/PI staining to distinguish mechanisms .

Experimental Design Considerations

Q. What controls are essential for in vitro neuropharmacology studies?

- Recommendations :

- Negative control : Racemic mixture to isolate (R)-enantiomer effects .

- Positive control : Known agonists/antagonists (e.g., ketanserin for 5-HT₂A) .

- Solvent control : Ethanol (≤0.1% v/v) to rule out vehicle toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.